

Unveiling Bongkrekic Acid: A Technical Guide to its Chemical Biology and Analysis

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For Researchers, Scientists, and Drug Development Professionals

Bongkrekic acid is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. Historically associated with fatal food poisoning outbreaks from contaminated fermented coconut or corn products, this complex polyketide has garnered significant interest within the scientific community. Its high specificity as an inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT) makes it an invaluable tool for studying cellular bioenergetics, apoptosis, and mitochondrial physiology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties, mechanism of action, and detailed experimental protocols for the study of bongkrekic acid.

Chemical Structure and Physicochemical Properties

Bongkrekic acid is a highly unsaturated, tricarboxylic acid. Its intricate structure is fundamental to its potent biological activity.

Table 1: Physicochemical Properties of Bongkrekic Acid



Property	Value	Reference
Molecular Formula	C28H38O7	[1][2]
Molecular Weight	486.6 g/mol	[1][2]
IUPAC Name	(2E,4Z,6R,8Z,10E,14E,17S,18 E,20Z)-20-(carboxymethyl)-6- methoxy-2,5,17- trimethyldocosa- 2,4,8,10,14,18,20- heptaenedioic acid	[1][2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	50-60 °C	
Boiling Point	715.1 ± 60.0 °C (Predicted)	_
pKa (Predicted)	pKa1: 3.94, pKa2: 4.48, pKa3: 4.99	_
Solubility	Soluble in DMSO, methanol, ethanol, acetone, and diethyl ether. Sparingly soluble in water.	

Toxicological Properties

Bongkrekic acid is acutely toxic, with exposure leading to rapid cellular energy depletion and organ failure.

Table 2: Toxicological Data of Bongkrekic Acid



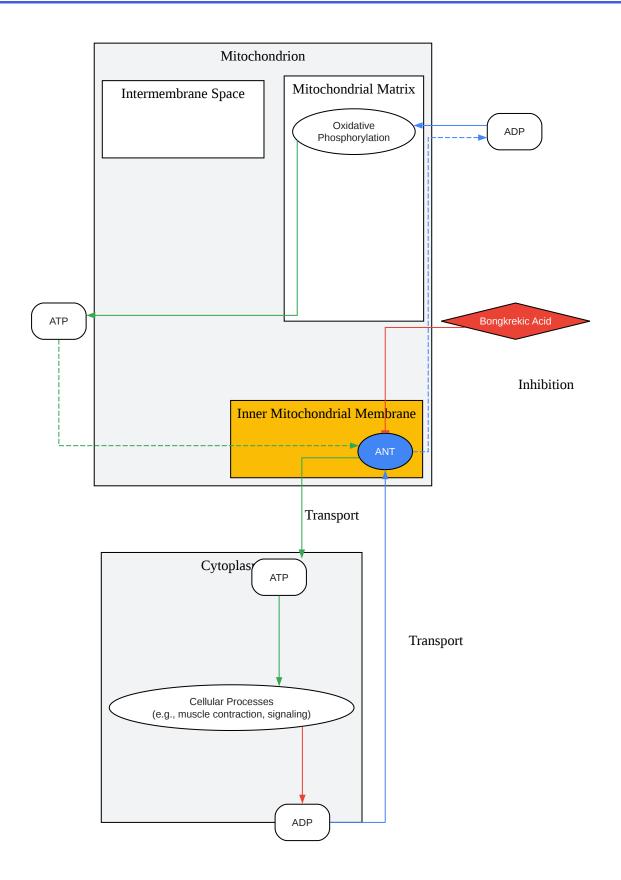
Parameter	Value	Species	Route of Administration	Reference
LD50	3.16 mg/kg	Mouse	Oral	[4]
LD50	1.41 mg/kg	Mouse	Intravenous	[4]
LD ₅₀	0.68-6.84 mg/kg	Mouse	Oral	[5]

Mechanism of Action: Inhibition of the Adenine Nucleotide Translocator

The primary molecular target of **bongkrekic acid** is the Adenine Nucleotide Translocator (ANT), an integral protein of the inner mitochondrial membrane. The ANT facilitates the crucial exchange of ADP from the cytoplasm for ATP synthesized within the mitochondrial matrix, a process essential for supplying the cell with energy.

Bongkrekic acid binds with high affinity to the ANT, locking it in a specific conformational state ("c-state") where the nucleotide-binding site is oriented towards the mitochondrial matrix. This irreversible binding allosterically inhibits the transport of both ATP and ADP, effectively decoupling oxidative phosphorylation from cellular ATP-dependent processes. The resulting cellular energy crisis leads to cytotoxicity, particularly in high-energy-demand organs such as the liver, brain, and kidneys.





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Caption: Bongkrekic acid inhibits the mitochondrial Adenine Nucleotide Translocator (ANT).



Experimental Protocols Production and Isolation of Bongkrekic Acid from Burkholderia gladioli

This protocol outlines the steps for culturing B. gladioli pv. cocovenenans and extracting bongkrekic acid.

Materials:

- Burkholderia gladioli pv. cocovenenans strain
- Potato Dextrose Broth (PDB) or a defined medium supplemented with oleic acid.
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column

Methodology:

- Bacterial Culture: Inoculate B. gladioli pv. cocovenenans into PDB supplemented with a fatty acid source, such as 1% olive oil, to enhance toxin production. Incubate the culture at 22-30°C with shaking for 5-7 days.
- Extraction:
 - Acidify the culture broth to pH 2.5 with HCl.
 - Extract the acidified broth three times with an equal volume of ethyl acetate.
 - Pool the organic layers and dry over anhydrous sodium sulfate.
 - Evaporate the solvent under reduced pressure to obtain the crude extract.



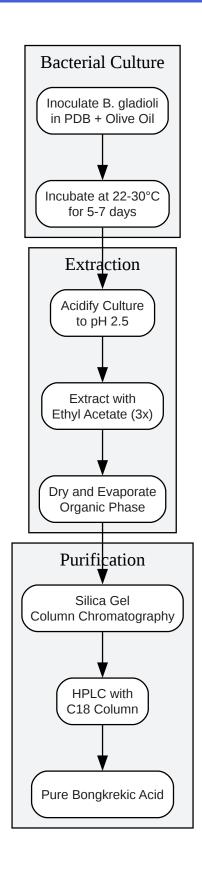




• Purification:

- Silica Gel Chromatography: Resuspend the crude extract in a minimal volume of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and load it onto a silica gel column. Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate and then methanol). Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.
- HPLC: Pool the fractions containing bongkrekic acid and further purify using a reversedphase C18 HPLC column. A typical mobile phase is a gradient of acetonitrile in water with 0.1% formic acid.





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Caption: Workflow for the production and purification of bongkrekic acid.



Assay for ANT Inhibition: Mitochondrial Swelling Assay

This assay indirectly measures the activity of the ANT by observing mitochondrial swelling, which is dependent on the transport of ions coupled to the adenine nucleotide exchange. Inhibition of ANT by **bongkrekic acid** will prevent this swelling.

Materials:

- Isolated mitochondria (e.g., from rat liver)
- Swelling buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.2)
- Substrates (e.g., 5 mM succinate, 1 μM rotenone)
- ADP
- Bongkrekic acid
- Spectrophotometer

Methodology:

- Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.
- Assay Setup:
 - In a cuvette, add the swelling buffer and the mitochondrial suspension to a final protein concentration of approximately 0.5 mg/mL.
 - Add the respiratory substrates (succinate and rotenone).
 - Place the cuvette in a spectrophotometer and record the baseline absorbance at 540 nm.
- Initiation of Swelling: Add a small volume of ADP to the cuvette to initiate the exchange via ANT, which will lead to mitochondrial swelling and a decrease in absorbance.
- Inhibition Measurement:



- In a separate experiment, pre-incubate the mitochondrial suspension with bongkrekic acid for a few minutes before adding ADP.
- The degree of inhibition of the absorbance decrease in the presence of bongkrekic acid is a measure of its inhibitory effect on the ANT.

This technical guide provides a foundational understanding of **bongkrekic acid** for researchers and professionals in drug development. The provided protocols offer a starting point for the safe handling and scientific investigation of this potent and specific mitochondrial toxin.

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